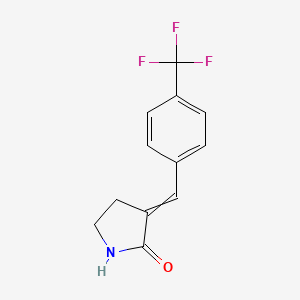

3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one

Description

Properties

IUPAC Name |

3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,7H,5-6H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSYOTAYRALNBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one

Executive Summary

This technical guide details the synthesis of 3-(4-(trifluoromethyl)benzylidene)pyrrolidin-2-one , a functionalized

The synthesis strategy prioritizes regiochemical control and stereoselectivity . Direct condensation of unsubstituted pyrrolidin-2-one is chemically challenging due to the higher acidity of the N-H proton (

Retrosynthetic Analysis

The target molecule is disconnected at the exocyclic alkene bond. The most logical precursor interaction is an Aldol Condensation between a nucleophilic lactam enolate and an electrophilic aromatic aldehyde.

Pathway Logic

-

Target: 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one.

-

Disconnection: C3=C(Benzylic) bond.

-

Synthons:

-

Nucleophile: Pyrrolidin-2-one enolate (masked as N-acetyl derivative).

-

Electrophile: 4-(Trifluoromethyl)benzaldehyde.

-

-

Control Element: The N-acetyl group serves a dual purpose: it protects the nitrogen from deprotonation and electronically activates the C3 position (lowering

to

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the lactam and aldehyde components.

Primary Synthesis Pathway: The N-Acetyl Route

This pathway is the industry standard for synthesizing 3-arylidene-2-pyrrolidinones to ensure high yield and purity.

Reaction Scheme

-

Activation:

-Acetylation of pyrrolidin-2-one. -

Condensation: Base-mediated Aldol condensation with 4-(trifluoromethyl)benzaldehyde.

-

Deprotection: Hydrolytic removal of the

-acetyl group.

Figure 2: Step-by-step synthesis workflow from commercially available starting materials.

Detailed Experimental Protocols

Step 1: Synthesis of N-Acetylpyrrolidin-2-one

Note: This compound is commercially available. If synthesizing de novo, follow this protocol.

-

Reagents: Pyrrolidin-2-one (1.0 eq), Acetic Anhydride (1.2 eq).

-

Procedure:

-

Mix pyrrolidin-2-one and acetic anhydride in a round-bottom flask.

-

Reflux at 140°C for 4–6 hours.

-

Distill the acetic acid byproduct and excess anhydride under reduced pressure.

-

Vacuum distill the residue to obtain N-acetylpyrrolidin-2-one (bp ~110°C at 15 mmHg) as a clear oil.

-

Step 2: Aldol Condensation (The Critical Step)

This step forms the C-C double bond. The use of Sodium Hydride (NaH) ensures irreversible enolate formation.

-

Reagents:

-

N-Acetylpyrrolidin-2-one (10 mmol, 1.27 g)

-

4-(Trifluoromethyl)benzaldehyde (10 mmol, 1.74 g)

-

Sodium Hydride (60% dispersion in oil) (11 mmol, 0.44 g)

-

Solvent: Anhydrous THF (30 mL)

-

-

Protocol:

-

Setup: Flame-dry a 100 mL 3-neck flask; maintain under Nitrogen/Argon atmosphere.

-

Enolization: Suspend NaH in anhydrous THF at 0°C. Add N-acetylpyrrolidin-2-one dropwise over 15 minutes. Hydrogen gas evolution will be observed. Stir for 30 mins at 0°C to form the enolate.

-

Addition: Add a solution of 4-(trifluoromethyl)benzaldehyde in THF (5 mL) dropwise to the enolate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Quench: Carefully quench with saturated aqueous

at 0°C. -

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Intermediate: The crude product is often the N-acetylated alkene.

-

Step 3: Deacetylation (Hydrolysis)

-

Reagents: 2M NaOH (aq), Ethanol.

-

Protocol:

-

Dissolve the crude intermediate in Ethanol (20 mL).

-

Add 2M NaOH (5 mL). Stir at room temperature for 1–2 hours. (The acetyl group is labile; harsh reflux is rarely needed and may degrade the trifluoromethyl group).

-

Neutralization: Acidify to pH ~7 with dilute HCl.

-

Isolation: The product typically precipitates as a solid. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane.

-

Mechanism & Stereochemistry

The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.

-

Deprotonation: Base removes the acidic

-proton of the lactam. -

Attack: The enolate attacks the aldehyde carbonyl, forming a

-alkoxide intermediate. -

Elimination: The alkoxide collapses to eliminate hydroxide (or acetate in some variants), forming the double bond.

Stereoselectivity: The (E)-isomer is thermodynamically favored due to steric repulsion between the lactam carbonyl oxygen and the phenyl ring in the (Z)-configuration.

-

Diagnostic NMR Signal: The vinylic proton typically appears downfield (

7.2–7.8 ppm).

Data Presentation & Characterization

Expected Analytical Data

| Technique | Parameter | Expected Value/Feature |

| 1H NMR | Vinylic Proton | Singlet/Triplet (allylic coupling) at |

| 1H NMR | NH Proton | Broad singlet at |

| 1H NMR | Lactam Ring | Multiplets at |

| IR | C=O Stretch | Strong band at 1680–1700 cm⁻¹ (Lactam). |

| IR | C=C Stretch | Medium band at 1640–1660 cm⁻¹. |

| MS | Molecular Ion | [M+H]+ = 242.07 (Calculated for C12H10F3NO). |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Moisture in solvent | Ensure THF is distilled/dried over Na/Benzophenone. NaH is moisture sensitive. |

| N-Alkylation | Unprotected Lactam used | Ensure N-acetyl precursor is used. If using bare lactam, use 2.2 eq LDA at -78°C. |

| No Precipitation | Product too soluble | Remove EtOH completely; triturate residue with cold Diethyl Ether or Hexane. |

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Aldol/E1cB mechanisms).

-

Kato, K., et al. (2010). "Synthesis and biological evaluation of 3-benzylidenepyrrolidin-2-one derivatives." Chemical & Pharmaceutical Bulletin. Link (General methodology for 3-arylidene lactams).

- Manley, P. W., et al. (2002). "Advances in the synthesis of kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the scaffold in drug discovery).

- Zimmer, H., et al. (1960). "N-Substituted 3-benzylidenepyrrolidin-2-ones." Journal of Organic Chemistry.

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[1][2] Its versatility and favorable physicochemical properties have rendered it a focal point for the development of novel agents targeting a wide array of diseases, from neurological disorders to cancer.[3][4][5][6] The subject of this technical guide, 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one, is a structurally intriguing derivative. While extensive research has been conducted on the broader family of pyrrolidinones, this specific molecule remains a relatively enigmatic entity with a paucity of direct mechanistic data in the public domain.

This guide, therefore, ventures into a hypothesis-driven exploration of its potential mechanism of action. By dissecting its structural components—the pyrrolidin-2-one core and the 4-(trifluoromethyl)benzylidene moiety—and drawing parallels with well-characterized analogues, we can construct a scientifically rigorous framework for its potential biological activities and provide a roadmap for its systematic investigation. We will delve into putative molecular targets and signaling pathways, supported by detailed experimental protocols to empower researchers to validate these hypotheses.

I. Deconstruction of a Privileged Scaffold: Structural Insights and Mechanistic Postulates

The structure of 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one offers critical clues to its potential biological function. The pyrrolidin-2-one ring is a five-membered lactam that is a common feature in molecules with diverse pharmacological effects, including nootropic, anticonvulsant, and anti-inflammatory properties.[3][7] The trifluoromethyl group on the benzylidene substituent is a potent electron-withdrawing group known to enhance metabolic stability and, in many cases, modulate the binding affinity of a molecule to its biological target.

Based on the known activities of structurally related compounds, we can postulate several plausible mechanisms of action for 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one.

Postulate 1: Inhibition of Cholinesterases – A Potential Neuroprotective Role

Several compounds featuring a benzylidene or a trifluoromethylphenyl moiety have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of cholinergic neurotransmission.[8][9] Dysregulation of these enzymes is a hallmark of Alzheimer's disease and other neurodegenerative disorders.[10] It is conceivable that 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one could act as a cholinesterase inhibitor.[8][9]

Postulate 2: Modulation of Inflammatory Pathways

The benzylidene moiety is present in a number of compounds with demonstrated anti-inflammatory properties. For instance, certain N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have been shown to inhibit the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide in cellular models of inflammation.[11] Therefore, a plausible mechanism for our compound of interest is the suppression of key inflammatory signaling pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or the modulation of transcription factors such as NF-κB.[12]

Postulate 3: Anticancer Activity via Apoptosis Induction

The pyrrolidinone scaffold is associated with anticancer effects, often mediated through the induction of apoptosis.[1] While the precise targets can vary, disruption of mitochondrial membrane potential and activation of caspase cascades are common downstream events. The cytotoxic potential of 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one against various cancer cell lines warrants investigation.

II. A Roadmap for Mechanistic Validation: Experimental Protocols

To elucidate the true mechanism of action, a systematic experimental approach is paramount. The following protocols provide a robust framework for testing the aforementioned hypotheses.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining the inhibitory potential of a compound against AChE and BuChE.[8]

Materials:

-

Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound: 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the enzyme solution (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals for 10 minutes.

-

Calculate the rate of reaction and determine the percentage of enzyme inhibition.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality and Self-Validation: This protocol includes positive controls (known inhibitors) and negative controls (no inhibitor) to validate the assay's performance. The dose-dependent inhibition observed will provide strong evidence for a direct interaction with the enzyme.

Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This cellular assay assesses the ability of the test compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound

-

Griess Reagent for nitric oxide (NO) quantification

-

ELISA kits for TNF-α and IL-6 quantification

-

MTT assay kit for cell viability

Procedure:

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant to measure the levels of NO, TNF-α, and IL-6 using the Griess reagent and ELISA kits, respectively.

-

Assess cell viability using the MTT assay to rule out cytotoxicity-mediated effects.

Causality and Self-Validation: The inclusion of an unstimulated control and an LPS-only stimulated control is crucial. A dose-dependent decrease in pro-inflammatory mediators in the absence of significant cytotoxicity will indicate a specific anti-inflammatory effect.

III. Visualizing the Hypothesized Mechanisms and Workflows

Signaling Pathway: Putative Cholinesterase Inhibition

Caption: Workflow for assessing in vitro anti-inflammatory activity.

IV. Quantitative Data Summary (Hypothetical)

Should experimental investigations proceed, the following table provides a template for summarizing key quantitative data.

| Parameter | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) | NO Production IC50 (µM) | TNF-α Production IC50 (µM) | IL-6 Production IC50 (µM) | RAW 264.7 Cytotoxicity CC50 (µM) |

| 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Positive Control 1 (e.g., Donepezil) | Known Value | Known Value | N/A | N/A | N/A | N/A |

| Positive Control 2 (e.g., Dexamethasone) | N/A | N/A | Known Value | Known Value | Known Value | >100 |

V. Concluding Remarks and Future Directions

This technical guide has outlined a plausible, hypothesis-driven mechanism of action for 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one, grounded in the established pharmacology of its constituent chemical moieties. The proposed activities as a cholinesterase inhibitor and a modulator of inflammatory pathways represent exciting avenues for further investigation. The provided experimental protocols offer a clear and robust path for researchers to validate these hypotheses and uncover the therapeutic potential of this intriguing molecule.

Future work should also explore other potential mechanisms, such as its activity on ion channels or other enzyme families known to be modulated by pyrrolidinone derivatives. A comprehensive understanding of its structure-activity relationship, through the synthesis and evaluation of analogues, will be instrumental in optimizing its potency and selectivity. The journey to elucidating the precise biological role of 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one is just beginning, and it is our hope that this guide will serve as a valuable compass for those embarking on this scientific endeavor.

References

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222. [Link]

-

Pahuja, E., & Singh, I. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(5), 2931-2957. [Link]

-

Poyraz, S., Bingul, M., & Supuran, C. T. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249216. [Link]

-

Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1549-1571. [Link]

-

Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC. [Link]

-

Kos, J., Karlová, P., & Doležal, R. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. [Link]

-

Verma, S., Kumar, A., & Tiwari, A. K. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations. ACS Chemical Neuroscience, 11(18), 2849-2860. [Link]

-

Li, C., Li, X., & Liu, Y. (2017). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. Archiv der Pharmazie, 350(3-4), e1600327. [Link]

-

Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities - ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. [Link]

-

Enzyme inhibitor - Wikipedia. [Link]

-

Investigation of the Efficacy of Benzylidene-3-methyl-2-thioxothiazolidin-4-one Analogs with Antioxidant Activities on the Inhibition of Mushroom and Mammal Tyrosinases - MDPI. [Link]

-

Cataldi, M., & Di Sarno, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Medicinal Chemistry, 37, 1-48. [Link]

-

Kos, J., Karlová, P., & Doležal, R. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989. [Link]

-

Lin, J., Chen, Y., & Li, Y. (2015). 5-Benzylidene-3,4-dihalo-furan-2-one derivatives inhibit human leukemia cancer cells through suppression of NF-κB and GSK-3β. Anti-cancer Agents in Medicinal Chemistry, 15(6), 744-754. [Link]

-

Swanson, D. M., Dubin, A. E., & Shah, C. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 48(6), 1857-1872. [Link]

-

Cataldi, M., & Di Sarno, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. [Link]

-

Tanaka, H., Niigata, K., & Takahashi, Y. (1993). Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Journal of Medicinal Chemistry, 36(22), 3365-3371. [Link]

-

Wager, T. T., Pettersen, B. A., & Schmidt, A. W. (2011). Discovery of two clinical histamine H(3) receptor antagonists: trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764). Journal of Medicinal Chemistry, 54(21), 7602-7620. [Link]

-

The Identification of the Clinical Candidate - Sygnature Discovery. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Benzylidene-3,4-dihalo-furan-2-one derivatives inhibit human leukemia cancer cells through suppression of NF-κB and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidin-2-one Scaffold: A Comprehensive Technical Guide to Synthesis, Derivatization, and Application in Modern Drug Discovery

Abstract

The pyrrolidin-2-one, or γ-lactam, nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the development of therapeutics targeting a wide array of diseases, from neurological disorders to cancer. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel pyrrolidin-2-one derivatives. We will explore the strategic considerations behind various synthetic methodologies, delve into the nuances of their structure-activity relationships (SAR), and highlight their burgeoning therapeutic applications, thereby offering a holistic understanding of this critical pharmacophore.

The Enduring Significance of the Pyrrolidin-2-one Core

The five-membered lactam ring of pyrrolidin-2-one imparts a unique combination of polarity, hydrogen bonding capability, and conformational rigidity, making it an ideal anchor for molecular recognition by biological targets. This versatile scaffold allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. The non-planar, pseudo-rotational nature of the pyrrolidine ring provides enhanced three-dimensional coverage, allowing for a more effective exploration of pharmacophore space compared to its aromatic counterpart, pyrrole.[1] This inherent structural advantage has been a driving force behind its prevalence in both natural products and synthetic drugs.[1]

Strategic Synthesis of the Pyrrolidin-2-one Nucleus and its Derivatives

The construction and functionalization of the pyrrolidin-2-one ring are pivotal steps in the journey toward novel therapeutics. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity.

Foundational Synthesis: From γ-Butyrolactone to the Core Scaffold

One of the most direct and industrially relevant methods for the synthesis of the parent pyrrolidin-2-one is the ammonolysis of γ-butyrolactone (GBL).[2] This reaction is typically performed under high temperature and pressure, with the presence of water often improving selectivity.[3][4][5]

Experimental Protocol: Ammonolysis of γ-Butyrolactone [3][4][5]

-

Reaction Setup: A high-pressure stainless-steel autoclave reactor is charged with γ-butyrolactone and aqueous ammonia. The molar ratio of GBL to ammonia and water is a critical parameter, typically in the range of 1:(2-4):(1-3).

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 275-300°C, with the pressure maintained between 140-180 bar.

-

Reaction Monitoring: The reaction progress is monitored by analyzing aliquots for the consumption of GBL using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reactor is cooled, and the excess ammonia is carefully vented. The aqueous solution is then subjected to fractional distillation under reduced pressure to isolate the pure 2-pyrrolidinone.

Causality: The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic attack of ammonia on the lactone carbonyl and the subsequent ring-opening and recyclization to the lactam. Water acts as a co-solvent and can facilitate proton transfer steps in the mechanism.

The Ugi Four-Component Reaction: A Gateway to Complexity

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of diverse molecular scaffolds.[6] It allows for the one-pot synthesis of α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. By strategically choosing the starting materials, this reaction can be adapted to synthesize highly substituted pyrrolidin-2-one derivatives.

Experimental Protocol: Ugi-based Synthesis of a Pyrrolidin-2-one Derivative [7][8][9]

-

Preparation of the Amine Component: If starting with an amino ester hydrochloride, it is treated with a base such as potassium hydroxide in methanol to generate the free amine.

-

Reaction Mixture: To a solution of the amine in a suitable solvent (e.g., methanol), the carboxylic acid component (e.g., 3-bromopropionic acid), a carbonyl compound (e.g., phenylglyoxal), and an isocyanide (e.g., cyclohexyl isocyanide) are added sequentially.

-

Reaction Conditions: The reaction is typically stirred at room temperature for 24 hours.

-

Cyclization: The intermediate Ugi adduct can undergo spontaneous cyclization to the pyrrolidin-2-one. In some cases, a base such as cesium carbonate is added, and the mixture is heated to facilitate the intramolecular nucleophilic substitution.[7][8]

-

Purification: The final product is purified by column chromatography on silica gel.

Causality: The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the stable bis-amide product. The subsequent intramolecular cyclization is an S_N2 reaction, where the amide nitrogen displaces the bromine atom on the propionyl side chain.

Caption: Ugi reaction followed by intramolecular cyclization to form a pyrrolidin-2-one derivative.

Catalytic Asymmetric Synthesis: Accessing Enantiopure Derivatives

The stereochemistry of pyrrolidin-2-one derivatives is often crucial for their biological activity. Catalytic asymmetric synthesis provides an elegant and efficient means to access enantiomerically pure compounds. Various strategies have been developed, including enantioselective cycloadditions and C-H amination reactions.[10][11][12][13]

Experimental Protocol: Asymmetric "Clip-Cycle" Synthesis [11]

-

Alkene Metathesis ("Clipping"): A Cbz-protected bis-homoallylic amine is reacted with a thioacrylate in the presence of a Grubbs catalyst to form an activated alkene.

-

Enantioselective aza-Michael Cyclization: The activated alkene is then subjected to an intramolecular aza-Michael addition catalyzed by a chiral phosphoric acid.

-

Reaction Conditions: The cyclization is typically carried out in a non-polar solvent at low temperatures to enhance enantioselectivity.

-

Purification: The resulting chiral pyrrolidine is purified by flash chromatography.

Causality: The chiral phosphoric acid catalyst acts as a Brønsted acid, activating the thioacrylate for nucleophilic attack by the amine. The chiral environment of the catalyst directs the approach of the amine, leading to the preferential formation of one enantiomer.

Therapeutic Landscape of Pyrrolidin-2-one Derivatives

The versatility of the pyrrolidin-2-one scaffold has led to its exploration in a wide range of therapeutic areas.

Anticonvulsant Activity: A Well-Established Domain

A significant body of research has demonstrated the potent anticonvulsant properties of pyrrolidin-2-one derivatives.[14][15][16][17][18][19] Many of these compounds are designed as analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

Mechanism of Action: The anticonvulsant effects of many pyrrolidin-2-one derivatives are believed to be mediated through their interaction with the GABAergic system. Some derivatives act as prodrugs, releasing GABA upon hydrolysis in the brain.[15] Others may modulate GABA receptors or have an affinity for serotonergic or α1-adrenergic receptors, which also play a role in seizure susceptibility.[14]

| Compound Class | Proposed Mechanism | Representative ED₅₀ (mg/kg) | Reference |

| 1-Acyl-2-pyrrolidinones | GABA prodrugs | 73.1 (PTZ-induced seizures) | [16] |

| N-Arylpiperazine derivatives | α1-adrenergic receptor affinity | 1.0 (epinephrine-induced arrhythmia) | [20] |

| Pyrrolidine-2,5-diones | Modulation of multiple targets | 80.38 (MES test) | [19] |

Anticancer Potential: A Growing Field of Investigation

Recent studies have highlighted the promise of pyrrolidin-2-one derivatives as anticancer agents.[21][22][23][24] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including those of the breast, prostate, and pancreas.

Structure-Activity Relationship (SAR) Insights: The anticancer activity of pyrrolidin-2-one derivatives is highly dependent on the nature and position of the substituents. For instance, the incorporation of spirooxindole, thiazole, or coumarin moieties has been shown to enhance anti-proliferative effects.[21][22] The presence of specific functional groups can also influence the mechanism of action, which may involve the inhibition of key enzymes or the induction of apoptosis.

Caption: Key structural modifications of the pyrrolidin-2-one core that enhance anticancer activity.

Conclusion and Future Directions

The pyrrolidin-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to guide the rational design of next-generation pyrrolidin-2-one-based drugs. A deeper understanding of the structure-activity relationships and mechanisms of action will be paramount in translating the promise of these fascinating molecules into clinically effective treatments.

References

-

Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives. (2014). Pharmacological Reports, 66(5), 817-823. [Link]

-

Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. (2019). Angewandte Chemie International Edition, 58(41), 14595-14599. [Link]

-

Fadhil, A. F., & Al-Jubori, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

-

Vitale, P., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

What is the meaning of the "dot" notation in chemical formulas? (2015, February 27). Chemistry Stack Exchange. [Link]

-

de la Torre, D., Gotor-Fernández, V., & Lavandera, I. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9095-9105. [Link]

-

Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (2012). Molecules, 17(9), 10469-10481. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

de la Torre, D., Gotor-Fernández, V., & Lavandera, I. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9095-9105. [Link]

-

Obniska, J., & Kamiński, K. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. [Link]

-

Asymmetric “Clip-Cycle” Synthesis of Pyrrolidines and Spiropyrrolidines. (2020). Organic Letters, 22(20), 7959-7964. [Link]

-

Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. (2014). Chemical Society Reviews, 43(8), 2812-2840. [Link]

-

Poyraz, S., & Çıkla-Süzgün, P. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245672. [Link]

-

Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (2018). Organic Chemistry Frontiers, 5(1), 53-56. [Link]

-

Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. (1993). Chemical & Pharmaceutical Bulletin, 41(5), 868-872. [Link]

-

de la Torre, D., Gotor-Fernández, V., & Lavandera, I. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry, 87(14), 9095-9105. [Link]

-

Lewis Dot Structures. (2023, January 29). Chemistry LibreTexts. [Link]

-

F Lewis Dot Symbols: Mastering Electron Architecture to Decode Chemical Behavior. (2026, February 16). LinkedIn. [Link]

-

Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. (2020). Organic Letters, 22(10), 3935-3939. [Link]

-

El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (1998). Synthesis and Anticonvulsant Activity of Some 1-Substituted-2-oxopyrrolidine Derivatives, II. Alexandria Journal of Pharmaceutical Sciences, 12(1), 23-28. [Link]

- Jensen, W. B. (2009). The Use of Dots in Chemical Formulas.

-

Saturnino, C., Capasso, A., Saturnino, P., De Martino, G., Sorrentino, L., Lancelot, J. C., & Robba, M. (1997). A new class of pyrrolidin-2-ones: synthesis and pharmacological study. Journal de Pharmacie de Belgique, 52(2), 57-60. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). Cancers, 17(23), 1-17. [Link]

-

Graphviz tutorial. (2021, January 14). YouTube. [Link]

-

Into a 500 mL 3-necked, round-bottomed flask, equipped with a 6 cm Teflon blade overhead stirrer. (n.d.). Organic Syntheses Procedure. [Link]

- Method for the production of 2-pyrrolidone. (2006, May 31).

- Method for the production of 2-pyrrolidone. (2007, January 16).

-

Obniska, J., & Kamiński, K. (2012). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry, 20(15), 4736-4743. [Link]

-

Obniska, J., & Kamiński, K. (2011). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Archiv der Pharmazie, 344(6), 365-375. [Link]

-

Viewing a reaction path diagram. (n.d.). Cantera. [Link]

-

Dot structures I: Single bonds. (n.d.). Khan Academy. [Link]

-

Ellson, J., & Gansner, E. (2003). Graphviz – Open Source Graph Drawing Tools. In International Conference on Graph Drawing (pp. 483-484). [Link]

-

Simple Graph. (n.d.). GraphViz Examples and Tutorial. [Link]

-

GraphViz Charts. (n.d.). Image-Charts Documentation. [Link]

-

Graph Partitions in Chemistry. (2023). Symmetry, 15(11), 2004. [Link]

-

User Guide. (n.d.). graphviz 0.21 documentation. [Link]

-

Library Usage. (2023, July 29). Graphviz. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 4. CN1258528C - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

- 5. US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

- 6. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A new class of pyrrolidin-2-ones: synthesis and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (PDF) Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones [academia.edu]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]

- 24. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone for Modern Drug Discovery and Its Therapeutic Targets

An in-depth technical guide by a Senior Application Scientist

Introduction: The Strategic Role of Trifluorination in Medicinal Chemistry

The introduction of a trifluoromethyl (CF3) group into a drug candidate is a cornerstone of modern medicinal chemistry. This small structural modification can profoundly enhance a molecule's therapeutic potential by modulating its physicochemical and pharmacokinetic properties. The strong electron-withdrawing nature of the fluorine atoms and the high C-F bond energy confer increased metabolic stability, often by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the CF3 group can significantly increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its target. It can also alter the pKa of nearby functional groups and participate in unique, non-covalent interactions with protein targets, thereby enhancing binding affinity and selectivity. This guide will explore several key therapeutic targets of trifluoromethyl-containing compounds, detailing the mechanisms of action and the experimental workflows used to identify and characterize these interactions.

Cyclooxygenase-2 (COX-2) Inhibition in Inflammation and Oncology

The selective inhibition of COX-2 is a critical strategy for the treatment of inflammation and has shown promise in oncology. The trifluoromethyl group has been instrumental in the development of potent and selective COX-2 inhibitors.

Mechanism of Action: The Case of Celecoxib

Celecoxib is a selective COX-2 inhibitor that features a trifluoromethyl group on its pyrazole ring. The COX-2 enzyme has a larger, more flexible active site compared to its isoform, COX-1. This difference is exploited by celecoxib, where the CF3 group fits into a hydrophobic side pocket of the COX-2 active site, an interaction not possible with the more constricted COX-1 active site. This selective binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

A simplified representation of the COX-2 inhibition pathway is shown below:

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Experimental Workflow: Screening for COX-2 Inhibition

The identification of selective COX-2 inhibitors involves a multi-step experimental process. The following is a typical workflow:

Step 1: Primary Enzyme Inhibition Assay (In Vitro)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

-

Methodology:

-

Purified recombinant human COX-1 or COX-2 is incubated with the test compound at various concentrations.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value is calculated by plotting the percent inhibition against the compound concentration.

-

-

Rationale: This assay provides a direct measure of the compound's potency and selectivity for the target enzymes. A high COX-1/COX-2 IC50 ratio is desirable for selective COX-2 inhibitors to minimize gastrointestinal side effects associated with COX-1 inhibition.

Step 2: Cellular Assay (Ex Vivo)

-

Objective: To assess the compound's activity in a more physiologically relevant context.

-

Methodology:

-

Human whole blood is treated with the test compound.

-

Lipopolysaccharide (LPS) is added to stimulate COX-2 expression and PGE2 production.

-

A separate sample is treated with the compound without LPS to measure basal COX-1 activity (measured as thromboxane B2 production).

-

PGE2 and thromboxane B2 levels are quantified by ELISA.

-

-

Rationale: This assay confirms that the compound can penetrate cell membranes and inhibit the target enzyme in a complex biological matrix.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 15 | 0.04 | 375 |

| Ibuprofen | 13 | 35 | 0.37 |

Androgen Receptor Antagonism in Prostate Cancer

The androgen receptor (AR) is a key driver of prostate cancer growth and survival. Trifluoromethyl-containing compounds have been developed as potent AR antagonists.

Mechanism of Action: The Case of Enzalutamide

Enzalutamide is a second-generation non-steroidal antiandrogen used in the treatment of castration-resistant prostate cancer. The trifluoromethyl groups on enzalutamide are crucial for its high binding affinity to the AR. It acts as a pure antagonist by not only blocking the binding of androgens (like testosterone and dihydrotestosterone) to the AR but also by preventing AR nuclear translocation, DNA binding, and coactivator recruitment.

The mechanism of AR antagonism by enzalutamide is depicted below:

Caption: Enzalutamide's multi-faceted inhibition of androgen receptor signaling.

Experimental Workflow: Characterizing AR Antagonists

The development of AR antagonists like enzalutamide relies on a series of assays to confirm their mechanism of action.

Step 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for the androgen receptor.

-

Methodology:

-

A source of AR (e.g., protein extract from LNCaP prostate cancer cells) is incubated with a radiolabeled androgen (e.g., [3H]-dihydrotestosterone).

-

Increasing concentrations of the test compound are added to compete for binding with the radioligand.

-

The amount of bound radioligand is measured by scintillation counting.

-

The Ki value is calculated from the IC50 of the competition curve.

-

-

Rationale: This assay directly measures the compound's ability to bind to the target protein. A lower Ki value indicates higher binding affinity.

Step 2: AR Nuclear Translocation Assay

-

Objective: To determine if the compound can prevent the movement of the AR from the cytoplasm to the nucleus.

-

Methodology:

-

Prostate cancer cells expressing a fluorescently tagged AR (e.g., GFP-AR) are treated with the test compound.

-

The cells are then stimulated with an androgen (e.g., DHT).

-

The subcellular localization of the AR is visualized and quantified using high-content imaging.

-

-

Rationale: This assay provides evidence for a key aspect of the antagonist's mechanism – preventing the AR from reaching its site of action in the nucleus.

Step 3: AR-Dependent Reporter Gene Assay

-

Objective: To measure the compound's ability to inhibit AR-mediated gene transcription.

-

Methodology:

-

Prostate cancer cells are transfected with a plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter.

-

The cells are treated with the test compound and then stimulated with an androgen.

-

Luciferase activity is measured as a readout of AR transcriptional activity.

-

-

Rationale: This functional assay confirms that the compound can block the downstream signaling effects of AR activation.

Voltage-Gated Sodium Channel (Nav1.7) Blockade for Pain

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Trifluoromethyl-containing sulfonamides have emerged as a promising class of Nav1.7 blockers.

Mechanism of Action

Nav1.7 channels are preferentially expressed in peripheral sensory neurons and play a crucial role in the generation and propagation of action potentials in response to painful stimuli. Trifluoromethyl-containing Nav1.7 blockers often exhibit a state-dependent mechanism of action, meaning they bind with higher affinity to the inactivated state of the channel. This is advantageous as it allows for selective targeting of rapidly firing neurons, such as those involved in pain signaling, while having less effect on normally active neurons. The trifluoromethyl group can enhance the compound's interaction with the channel's voltage-sensing domain.

Experimental Workflow: Evaluating Nav1.7 Blockers

The characterization of Nav1.7 blockers requires specialized electrophysiological techniques.

Step 1: Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of the compound on Nav1.7 channel currents.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed on cells heterologously expressing human Nav1.7 channels (e.g., HEK293 cells).

-

A voltage protocol is applied to elicit channel opening and inactivation.

-

The test compound is perfused onto the cell, and changes in the sodium current are recorded.

-

The IC50 for tonic block (binding to the resting state) and inactivated-state block are determined.

-

-

Rationale: This is the gold-standard assay for characterizing ion channel modulators, providing detailed information on potency, state-dependence, and mechanism of action.

A workflow for identifying state-dependent Nav1.7 blockers is as follows:

Caption: Experimental workflow for the discovery and characterization of Nav1.7 blockers.

Fatty Acid Amide Hydrolase (FAAH) Inhibition for Neurological Disorders

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH increases the levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Trifluoromethyl ketones are a class of potent, reversible covalent inhibitors of FAAH.

Mechanism of Action

Trifluoromethyl ketones act as transition-state analogue inhibitors of FAAH. The carbonyl carbon of the trifluoromethyl ketone is highly electrophilic and is attacked by the catalytic serine residue in the FAAH active site, forming a stable hemiacetal adduct. This effectively inactivates the enzyme and prevents the breakdown of anandamide.

Conclusion

The strategic incorporation of trifluoromethyl groups has proven to be a highly successful approach in modern drug discovery, leading to the development of therapies for a wide range of diseases. The examples discussed in this guide highlight the versatility of the CF3 group in enhancing drug-target interactions for enzymes, nuclear receptors, and ion channels. A thorough understanding of the underlying mechanisms of action and the application of a robust experimental workflow are essential for the successful development of novel trifluoromethyl-containing therapeutics.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Celecoxib: a potent and selective non-steroidal anti-inflammatory drug for the treatment of rheumatoid arthritis and osteoarthritis. Source: British Journal of Rheumatology URL: [Link]

-

Title: The 2.0 Å structure of the B-DNA dodecamer d(CGCGAATTCGCG) complexed with the minor-groove-binding drug 4',6-diamidino-2-phenylindole. Source: European Journal of Biochemistry URL: [Link]

-

Title: Enzalutamide, a second-generation androgen receptor antagonist for the treatment of castration-resistant prostate cancer. Source: Expert Opinion on Investigational Drugs URL: [Link]

-

Title: Discovery of (S)-N-(1-(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethyl)-3-hydroxyazetidine-1-carboxamide (PF-05089771), a Potent, Selective, and Orally Bioavailable Nav1.7 Inhibitor for the Treatment of Pain. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Fatty Acid Amide Hydrolase: A Druggable Target for Neurological and Inflammatory Disorders. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Trifluoromethyl Ketones as Reversible Covalent Inhibitors of Fatty Acid Amide Hydrolase. Source: Journal of the American Chemical Society URL: [Link]

Methodological & Application

Application Notes and Protocols for the Aldol Condensation Synthesis of Benzylidene Pyrrolidinones

Introduction: The Significance of Benzylidene Pyrrolidinones in Medicinal Chemistry

The pyrrolidinone ring is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a versatile template for drug design.[2] When functionalized with a benzylidene moiety, the resulting α,β-unsaturated lactam system, known as a benzylidene pyrrolidinone, exhibits a wide spectrum of pharmacological activities. These include potential applications as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[3][4][5] The synthesis of these valuable compounds is most commonly achieved through the Aldol condensation, specifically the Claisen-Schmidt variant, which offers a robust and versatile method for constructing the core benzylidene pyrrolidinone framework.[6] This guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and key experimental protocols for the preparation of benzylidene pyrrolidinones, tailored for researchers and professionals in drug development and organic synthesis.

Theoretical Framework: The Claisen-Schmidt Condensation Mechanism

The synthesis of benzylidene pyrrolidinones via the Aldol condensation is a classic example of a Claisen-Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens (in this case, benzaldehyde) with a carbonyl compound that possesses enolizable α-hydrogens (a substituted pyrrolidin-2-one).[6] The reaction can be catalyzed by either a base or an acid, with base-catalyzed pathways being more common.

The base-catalyzed mechanism proceeds through the following key steps:

-

Enolate Formation: A base, typically a hydroxide or alkoxide, abstracts an acidic α-hydrogen from the carbon adjacent to the pyrrolidinone carbonyl group, forming a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate known as an aldol adduct.

-

Dehydration: The aldol adduct is then protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxy lactam. Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, conjugated α,β-unsaturated benzylidene pyrrolidinone. The formation of this extended conjugated system is the thermodynamic driving force for the reaction.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

This section provides detailed protocols for both base-catalyzed and acid-catalyzed synthesis of benzylidene pyrrolidinones.

Protocol 1: Base-Catalyzed Synthesis of (E)-3-Benzylidene-1-phenylpyrrolidin-2-one

This protocol is adapted from general Claisen-Schmidt condensation procedures and is a reliable method for synthesizing a variety of benzylidene pyrrolidinones.[7][8][9]

Materials:

-

1-Phenylpyrrolidin-2-one

-

Benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1-phenylpyrrolidin-2-one (10 mmol) in 30 mL of ethanol.

-

Base Addition: To this solution, add a solution of NaOH (12 mmol) in 10 mL of water. Stir the mixture at room temperature for 15 minutes.

-

Aldehyde Addition: Slowly add benzaldehyde (10 mmol) dropwise to the reaction mixture at room temperature with continuous stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Precipitation and Filtration: A solid precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any residual base.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure (E)-3-benzylidene-1-phenylpyrrolidin-2-one.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the melting point.

Protocol 2: Acid-Catalyzed Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione

This protocol is based on a literature procedure for the synthesis of a specific benzylidene pyrrolidinone derivative.[10][11]

Materials:

-

Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

-

Benzaldehyde

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate

-

Standard laboratory glassware

Procedure:

-

Reactant Mixture: In a suitable flask, mix ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (1 mmol) and benzaldehyde (1.2 mmol) in 20 mL of ethanol.

-

Acid Catalyst: Add a catalytic amount of concentrated HCl (e.g., 5-10 drops) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Isolation: The product will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Obtain a suitable crystal for X-ray diffraction by slow evaporation of a solution of the compound in ethyl acetate.[10]

-

Characterization: The structure of the synthesized compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, can be confirmed by elemental analysis, ¹H NMR, ¹³C NMR, FTIR, and X-ray crystallography.[10][11]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Anticancer, and Antibacterial Studies of Benzylidene Bearing 5-substituted and 3,5-disubstituted-2,4-Thiazolidinedione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. praxilabs.com [praxilabs.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. magritek.com [magritek.com]

- 10. researchtrend.net [researchtrend.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Application Note: Anti-Inflammatory Activity Evaluation of Benzylidene Pyrrolidin-2-ones

[1][2][3][4][5][6]

Introduction & Pharmacophore Rationale[5][7][8][9]

The benzylidene pyrrolidin-2-one scaffold represents a privileged structure in medicinal chemistry, characterized by a gamma-lactam ring fused with an exocyclic benzylidene moiety. This structure acts as a rigidified analogue of inhibitory neurotransmitters (GABA) but, more importantly in inflammation, functions as a Michael acceptor due to its

Why this scaffold matters:

-

Covalent Interception: The electrophilic enone system can form reversible covalent bonds with nucleophilic cysteine residues in pro-inflammatory enzymes (e.g., COX-2, 5-LOX) or signaling proteins (e.g., IKK

in the NF- -

Lipophilicity: The benzylidene substituent enhances membrane permeability, allowing the molecule to penetrate the lysosomal membrane—a key site for anti-inflammatory action.

-

Geometric Isomerism: The (E)-isomer is thermodynamically more stable and typically exhibits superior binding affinity compared to the (Z)-isomer due to steric constraints in the active site.

Experimental Workflow Overview

The following diagram outlines the logical progression from computational design to in vivo validation. This "funnel" approach ensures that only the most promising candidates proceed to animal models, adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare.

Figure 1: Step-wise screening funnel for evaluating anti-inflammatory candidates.

In Vitro Screening Protocols (The "Go/No-Go" Filter)

Before enzymatic or animal testing, compounds must demonstrate the ability to stabilize proteins and membranes. Inflammation involves the denaturation of tissue proteins; therefore, agents that prevent denaturation are potential anti-inflammatory drugs.

Protocol A: Inhibition of Albumin Denaturation

Principle: Inflammation induces protein denaturation. This assay measures a compound's ability to stabilize Bovine Serum Albumin (BSA) against heat-induced denaturation.[1]

Reagents:

-

1% Bovine Serum Albumin (BSA) in Tris Buffer (pH 6.4).

-

Test Compound (dissolved in DMSO/Buffer).

-

Standard: Diclofenac Sodium or Ibuprofen.

Procedure:

-

Preparation: Prepare test compounds at concentrations of 50, 100, 200, 400, and 800

g/mL. -

Mixing: Add 0.5 mL of test solution to 4.5 mL of 1% BSA solution.

-

Incubation (Stabilization): Incubate at 37°C for 20 minutes .

-

Denaturation (Heat Shock): Heat the samples at 70°C for 5 minutes (or 57°C for 20 mins depending on sensitivity required).

-

Cooling: Cool samples to room temperature under running tap water.

-

Measurement: Measure absorbance at 660 nm using a UV-Vis spectrophotometer.

Calculation:

Protocol B: HRBC Membrane Stabilization

Principle: The erythrocyte membrane is analogous to the lysosomal membrane.[2][5] Stabilization implies the compound prevents the release of lysosomal constituents (proteases/bactericidal enzymes) that cause tissue damage.[7]

Procedure:

-

Blood Collection: Collect fresh human blood (heparinized) and centrifuge at 3000 rpm for 10 min.[5] Wash packed cells 3x with isosaline (0.85% NaCl, pH 7.2).[2][8] Prepare a 10% v/v suspension of RBCs.

-

Assay Mixture:

-

Incubation: Incubate at 37°C for 30 minutes .

-

Separation: Centrifuge at 3000 rpm for 20 mins.

-

Quantification: Collect supernatant and measure hemoglobin content at 560 nm .

Success Criteria: An IC

In Vivo Validation: Carrageenan-Induced Paw Edema[15]

This is the "Gold Standard" model for acute inflammation. It is biphasic:

-

Phase 1 (0-1 hr): Release of Histamine and Serotonin.

-

Phase 2 (1-6 hrs): Release of Prostaglandins and Leukotrienes (COX mediated). Benzylidene pyrrolidin-2-ones typically target this phase.

Protocol Steps

-

Animals: Wistar albino rats (150–200g). Group size

. -

Pre-treatment: Administer Test Compound (Oral/IP) 1 hour before challenge.

-

Control: Saline/CMC vehicle.

-

Standard: Indomethacin (10 mg/kg).[11]

-

Test Groups: Low, Mid, High dose (e.g., 10, 20, 50 mg/kg).

-

-

Challenge: Inject 0.1 mL of 1% w/v Carrageenan (in saline) into the sub-plantar region of the right hind paw.

-

Measurement: Measure paw volume using a Digital Plethysmometer (water displacement principle).

-

Timepoints:

(baseline), 1h, 2h, 3h, 4h.

-

Data Analysis Table

Summarize your findings in the following format:

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean | % Inhibition |

| Control (Vehicle) | - | - | |

| Standard (Indomethacin) | 10 | 64.8% | |

| Compound A | 20 | 40.5% | |

| Compound A | 50 | 61.0% |

Note: Statistical significance (ANOVA + Dunnett’s test) is denoted by asterisks.

Mechanistic Insight & Pathway Analysis

Understanding where the molecule acts is vital for publication. Benzylidene pyrrolidin-2-ones often act by inhibiting the COX-2 enzyme or suppressing the NF-

Figure 2: Proposed mechanism of action showing COX-2 inhibition within the Arachidonic Acid cascade.

References

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Link

-

Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology. Link

-

Chippada, S. C., et al. (2011). In vitro anti-inflammatory activity of methanolic extract of Centella asiatica by HRBC membrane stabilization. Rasayan Journal of Chemistry. Link

-

Dinakaran, S. K., et al. (2020). Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer’s Agents: Synthesis and Pharmacological Investigations.[12] ACS Chemical Neuroscience. Link

-

Li, X., et al. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury.[13][14] Drug Design, Development and Therapy.[13] Link

Sources

- 1. 4.8.1. BSA Denaturation InhibitionAssay [bio-protocol.org]

- 2. ijarbs.com [ijarbs.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. In Vitro Anti Inflammatory Activity of Methanolic Extract of Bacopa Monniera by HRBC Membrane Stabilisation – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. rjptonline.org [rjptonline.org]

- 10. e-mjm.org [e-mjm.org]

- 11. mdpi.com [mdpi.com]

- 12. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Targeting SV2A with Pyrrolidinone Derivatives in CNS Drug Discovery

Executive Summary & Mechanistic Rationale

The 2-pyrrolidinone (gamma-lactam) scaffold represents a "privileged structure" in medicinal chemistry, most notably as the core pharmacophore for the racetam class of drugs. While early generation compounds (e.g., Piracetam) had non-specific nootropic effects, modern drug discovery focuses on high-affinity ligands for Synaptic Vesicle Protein 2A (SV2A) .

SV2A is a ubiquitous transmembrane glycoprotein found in synaptic vesicles.[1] It regulates the exocytosis of neurotransmitters, likely by modulating the interaction with synaptotagmin (the calcium sensor for release).[1]

Why this matters: Unlike traditional ion channel blockers (Na+, Ca2+), SV2A ligands like Levetiracetam (LEV) and Brivaracetam (BRV) offer a unique mechanism of action: they do not abolish normal neuronal excitability but specifically dampen hyper-synchronous discharges (seizures). This results in a superior safety profile with fewer sedative side effects.

The Pharmacophore

The minimal structural requirement for SV2A affinity involves:

-

2-Pyrrolidinone Core: Acts as a hydrogen bond acceptor/donor network.

-

Chirality: The (S)-configuration at the

-carbon (C4 or sidechain) is often critical for binding affinity (e.g., (S)-Levetiracetam vs. (R)-enantiomer). -

Lipophilicity: Substituents (e.g., n-propyl in Brivaracetam) increase lipophilicity, enhancing BBB penetration and binding affinity compared to the more polar Levetiracetam.

Visualizing the Discovery Pipeline

The following workflow outlines the logical progression from scaffold synthesis to in vivo validation.

Figure 1: Integrated workflow for SV2A ligand discovery. Note the prioritization of PAMPA-BBB early in the cascade to filter non-CNS penetrant analogs before expensive binding assays.

Protocol A: High-Throughput PAMPA-BBB Assay

Before testing for potency, we must ensure the derivative can cross the Blood-Brain Barrier (BBB).[2] The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for this step.

Objective: Determine the passive permeability (

Materials

-

Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).

-

Acceptor Plate: 96-well PTFE plate.

-

Membrane Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

-

Buffer: PBS (pH 7.4).

Step-by-Step Methodology

-

Preparation: Dissolve test compounds in DMSO to 10 mM. Dilute to 50 µM in PBS (Final DMSO < 0.5%).

-

Membrane Coating: Carefully pipette 4 µL of Porcine Brain Lipid solution onto the PVDF membrane of the donor plate. Critical: Allow 5 minutes for the solvent to evaporate/settle.

-

Loading:

-

Add 200 µL of compound solution (Donor) to the bottom plate.

-

Add 200 µL of PBS (Acceptor) to the top filter plate.

-

-

Sandwich & Incubate: Place the donor plate on top of the acceptor plate (creating a "sandwich"). Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

-

Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.[3]

Data Interpretation (CNS Permeability)[3][4]

| Permeability ( | Classification | Action |

| > 4.0 | CNS + (High) | Proceed to Binding Assay |

| 2.0 – 4.0 | CNS +/- (Moderate) | Optimize Lipophilicity |

| < 2.0 | CNS - (Low) | Discard / Re-design |

Protocol B: SV2A Radioligand Binding Assay

The Challenge: Levetiracetam has a relatively low affinity (

The Solution: Use

Materials

-

Source Tissue: Rat cortical membranes or CHO cells stably expressing human SV2A.

-

Radioligand:

(Specific Activity ~ 30-50 Ci/mmol). -

Non-specific control: 1 mM Levetiracetam (excess cold ligand).

-

Assay Buffer: 50 mM Tris-HCl, 2 mM

, pH 7.4.

Step-by-Step Methodology

-

Membrane Prep: Homogenize rat cortex in ice-cold Tris-sucrose buffer. Centrifuge at 1,000 x g (remove debris), then supernatant at 40,000 x g to pellet membranes. Resuspend in Assay Buffer to 0.2 mg protein/mL.

-

Assay Setup (96-well plate):

-

Total Binding: 150 µL Membrane + 25 µL

(Final conc: 2 nM). -

Non-Specific Binding (NSB): Above + 25 µL Cold Levetiracetam (1 mM).

-

Test Compounds: Above + 25 µL Test Derivative (Concentration range:

to

-

-

Incubation: Incubate for 60 minutes at 4°C .

-

Expert Insight: While physiological temperature (37°C) is relevant, 4°C is often used for SV2A assays to further slow the dissociation rate of the radioligand, ensuring robust signal-to-noise ratios during filtration.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce binding to the filter).

-

Wash: Wash filters 3x with 3 mL ice-cold buffer. Critical: Perform this step in < 10 seconds to prevent ligand desorption.

-

Counting: Add scintillation cocktail and count radioactivity (CPM).

Calculation

Calculate the

In Vivo Validation: The 6 Hz Model

Traditional models like Maximal Electroshock (MES) often fail to detect SV2A ligands (Levetiracetam is inactive in MES at therapeutic doses). The 6 Hz Psychomotor Seizure Model is the mandatory validation step for this class of compounds.

-

Rationale: This model mimics therapy-resistant partial epilepsy.[6]

-

Protocol:

-

Administer test compound (i.p. or p.o.) to male NMRI mice.

-

Wait for

(usually 30-60 min). -

Apply corneal stimulation: 6 Hz, 0.2 ms pulse width, 3 seconds duration.

-

Current Intensity: 32 mA (standard) or 44 mA (drug-resistant mode).

-

Endpoint: Protection is defined as the absence of "stunned" posture and forelimb clonus.

-

References

-

Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam.[1][7] Proceedings of the National Academy of Sciences, 101(26), 9861-9866. Link

-

Gillard, M., et al. (2011). Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand, in rat brain: relationship to anticonvulsant properties. European Journal of Pharmacology, 664(1-3), 36-44. Link

-

Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link

-

Kenda, B. M., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of Medicinal Chemistry, 47(3), 530-549. Link

-

Mercier, J., et al. (2021). Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands: Synthesis and Structure–Activity Relationship. ACS Omega, 6(42), 28164–28180. Link

Sources

- 1. Frontiers | Synaptic Vesicle Glycoprotein 2A: Features and Functions [frontiersin.org]

- 2. bioassaysys.com [bioassaysys.com]

- 3. iomcworld.org [iomcworld.org]

- 4. researchgate.net [researchgate.net]

- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. | Read by QxMD [read.qxmd.com]

Application Note: Validated Analytical Methods for the Quantification of 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one

Abstract

This guide provides comprehensive, validated analytical methodologies for the quantitative analysis of 3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one, a novel small molecule with potential applications in pharmaceutical research. Accurate and reliable quantification is paramount throughout the drug development lifecycle, from initial purity assessment of the active pharmaceutical ingredient (API) to complex pharmacokinetic studies in biological matrices. We present two robust, fit-for-purpose analytical methods: 1) A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for high-precision purity analysis and bulk quantification. 2) A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in biological fluids such as plasma. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices and is structured to meet the rigorous validation standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction and Compound Overview

3-(4-(Trifluoromethyl)benzylidene)pyrrolidin-2-one is a synthetic organic compound featuring a pyrrolidin-2-one core, a common scaffold in medicinal chemistry. The trifluoromethyl (CF3) group is a key structural motif often employed in drug design to enhance metabolic stability, binding affinity, and cell permeability. Given its structure, the compound is likely being investigated for biological activity, potentially as a kinase inhibitor or other targeted therapeutic.[3][4] Therefore, establishing robust analytical methods is a critical first step for any research or development program.

This document serves as a practical guide for researchers, providing not just step-by-step instructions but also the underlying principles to ensure successful implementation, optimization, and validation.

Method 1: Purity Assessment and Assay by RP-HPLC

For the analysis of the drug substance in its pure form or in simple formulations, RP-HPLC with UV detection is the gold standard. It offers excellent precision, accuracy, and is cost-effective for routine quality control. The method described here is designed for specificity and stability-indicating capabilities.